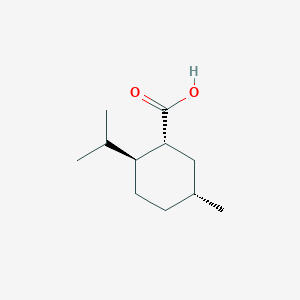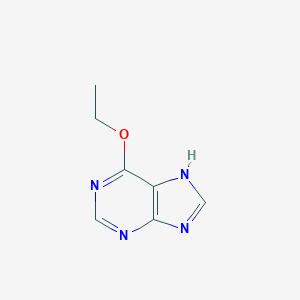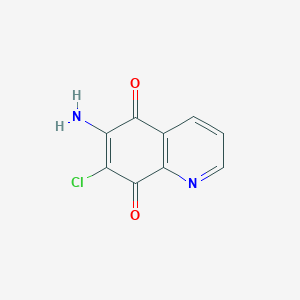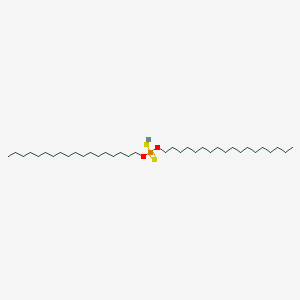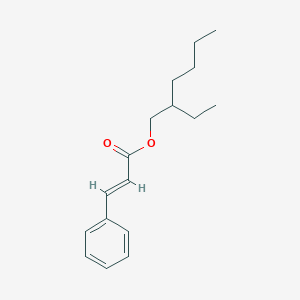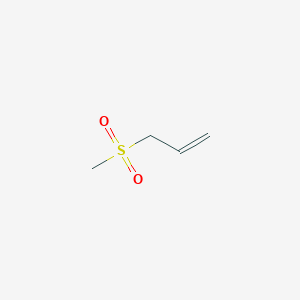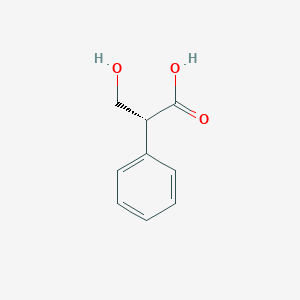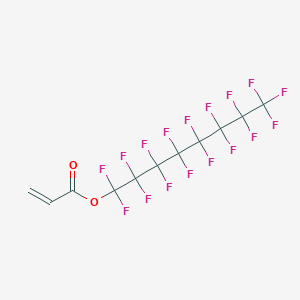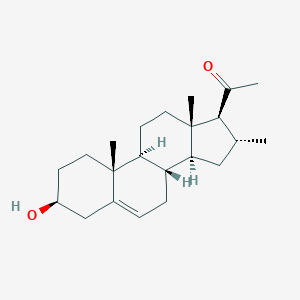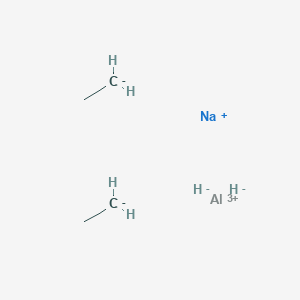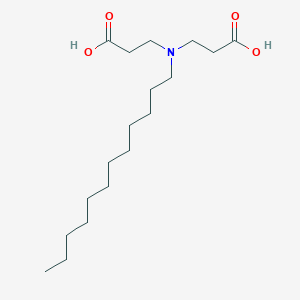
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine
説明
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is a compound that can be inferred to have a long alkyl chain (dodecyl) and a carboxyethyl group attached to a beta-alanine backbone. While the provided papers do not directly discuss this specific compound, they do provide insights into similar beta-alanine derivatives with potential photochemical applications and biological activity. For instance, the synthesis of beta-alanine derivatives with pyridyl and phenyl groups has been explored, which suggests a broader interest in the modification of beta-alanine for various applications .
Synthesis Analysis
The synthesis of related beta-alanine derivatives involves starting with specific pyridyl or phenyl compounds and proceeding through a series of reactions including cyanation and hydrolysis . Although the exact synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is not detailed, similar synthetic routes could potentially be adapted for its production. The methods employed in these syntheses are indicative of the complexity and the multi-step nature of synthesizing substituted beta-alanine compounds.
Molecular Structure Analysis
The molecular structure of beta-alanine derivatives is characterized by the presence of a beta-alanine moiety with various substituents that can significantly alter the compound's properties and reactivity. The papers describe the characterization of these derivatives using techniques such as 1H-NMR, 13C-NMR, IR, mass spectroscopy, and elemental analysis . These techniques would be essential in determining the structure of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine as well.
Chemical Reactions Analysis
The papers do not provide specific reactions for N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, but they do mention the synthesis and cyclization reactions of related compounds . These reactions are crucial for the formation of the final products and their potential biological activity. The cyclization reactions, in particular, could lead to the formation of various heterocyclic structures, which are often of pharmacological interest.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine are not directly reported, the properties of beta-alanine derivatives can be inferred to some extent from the papers. The presence of different substituents such as pyridyl and phenyl groups can influence the solubility, stability, and overall reactivity of the compounds . The long dodecyl chain in N-(2-Carboxyethyl)-N-dodecyl-beta-alanine would likely contribute to its hydrophobic character and could affect its interaction with biological membranes.
科学的研究の応用
Osmoprotection in Plants
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine may share functional similarities with beta-Alanine betaine, a compound accumulated in the Plumbaginaceae family for osmoprotection. The synthesis of beta-Alanine betaine involves S-adenosyl-L-methionine-dependent N-methylations, highlighting its potential role in enhancing plant tolerance to environmental stresses like salinity and hypoxia. This pathway could be a target for metabolic engineering to improve stress resistance in crops (Rathinasabapathi, Fouad, & Sigua, 2001).
Synthesis of Biologically Active Derivatives
The synthesis of bis azole, diazole, and triazole derivatives from N‐(4‐Chloro/Iodophenyl)‐N‐carboxyethyl‐β‐alanine dihydrazides has been explored, producing compounds with potential biological activity. These derivatives are characterized using NMR, IR, mass spectroscopy, and elemental analysis, suggesting a wide range of applications in pharmaceuticals and agrochemicals (Anusevičius, Vaickelionienė, Mickevičius, & Mikulskiene, 2013).
Gelation Properties in Organic Solvents
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine-related compounds, such as N-(4-n-alkyloxybenzoyl)-L-alanine amphiphiles, have been studied for their ability to form thermoreversible gels in organic solvents. These materials' gelation properties depend on the amide functionality, chain length, and chirality, offering insights into designing new materials for technological applications (Patra, Pal, & Dey, 2010).
Protein Synthesis and Misfunction
Studies on N-β-methylamino-l-alanine (BMAA) indicate that similar compounds, possibly including N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, could be incorporated into proteins during synthesis, potentially leading to protein misfunction, misfolding, or aggregation. This incorporation mechanism may be relevant to understanding neurodegenerative diseases linked to environmental toxins (Glover, Mash, & Murch, 2014).
Molecular Interactions with Surfaces
The interaction of alanine with silica surfaces has been characterized using solid-state NMR, revealing insights into the bioorganic-inorganic interface crucial for nanoelectronics and biomedical applications. Studies like these can provide a foundational understanding of how N-(2-Carboxyethyl)-N-dodecyl-beta-alanine might interact with inorganic materials, influencing the design of biomaterials and coatings (Ben Shir, Kababya, Amitay-Rosen, Balazs, & Schmidt, 2010).
Safety And Hazards
特性
IUPAC Name |
3-[2-carboxyethyl(dodecyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYUAOIALFMRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3655-00-3 (di-hydrochloride salt) | |
| Record name | N-lauryl iminodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70168924 | |
| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyethyl)-N-dodecyl-beta-alanine | |
CAS RN |
17066-08-9 | |
| Record name | N-(2-Carboxyethyl)-N-dodecyl-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-lauryl iminodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-carboxyethyl)-N-dodecyl-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIMINODIPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6L51RHM7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



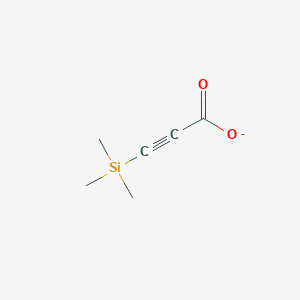
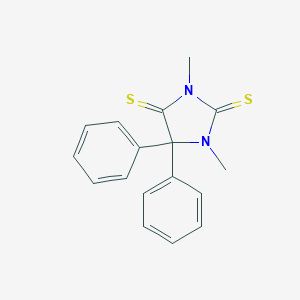
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
